molecular formula C14H14FNO3S B10973582 2-fluoro-N-(4-methoxybenzyl)benzenesulfonamide

2-fluoro-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B10973582
M. Wt: 295.33 g/mol
InChI Key: DAQYXSDQRYLAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and 4-methoxybenzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Fluoro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibiotic or antifungal agent due to its sulfonamide group.

    Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonamides.

    Material Science: It may be explored for its potential use in the development of new materials with specific properties.

    Pharmaceutical Industry: The compound can serve as a building block for the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to the antibacterial effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide
  • 4-Methyl-N-(2-methylphenyl)benzenesulfonamide
  • 2,4-Dimethyl-N-phenylbenzenesulfonamide

Uniqueness

2-Fluoro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a methoxyphenyl group. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

2-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-19-12-8-6-11(7-9-12)10-16-20(17,18)14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3

InChI Key

DAQYXSDQRYLAJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.